molecular formula C16H14N2O2 B034411 8-Methoxy-2-methyl-3-phenylquinazolin-4-one CAS No. 101350-83-8

8-Methoxy-2-methyl-3-phenylquinazolin-4-one

Cat. No. B034411
M. Wt: 266.29 g/mol
InChI Key: YIQPKZIRADNPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2-methyl-3-phenylquinazolin-4-one is a synthetic compound that belongs to the quinazolinone class of compounds. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism Of Action

The mechanism of action of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins.

Biochemical And Physiological Effects

8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another potential direction is the study of the compound's effects on different signaling pathways and enzymes involved in disease development.

Synthesis Methods

The synthesis of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of chemical reactions to yield the final product.

Scientific Research Applications

8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

properties

CAS RN

101350-83-8

Product Name

8-Methoxy-2-methyl-3-phenylquinazolin-4-one

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

8-methoxy-2-methyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c1-11-17-15-13(9-6-10-14(15)20-2)16(19)18(11)12-7-4-3-5-8-12/h3-10H,1-2H3

InChI Key

YIQPKZIRADNPKX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3

Canonical SMILES

CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3

synonyms

4(3H)-Quinazolinone, 8-methoxy-2-methyl-3-phenyl-

Origin of Product

United States

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